molecular formula C7H19N3 B2475756 N-(2-(dimethylamino)ethyl)-1,3-propanediamine CAS No. 71326-24-4

N-(2-(dimethylamino)ethyl)-1,3-propanediamine

Cat. No.: B2475756
CAS No.: 71326-24-4
M. Wt: 145.25
InChI Key: DDODLJWYWDHQFZ-UHFFFAOYSA-N
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Description

N-(2-(dimethylamino)ethyl)-1,3-propanediamine is a versatile organic compound with a variety of applications in chemical synthesis, pharmaceuticals, and materials science. This compound is characterized by the presence of a dimethylamino group attached to an ethyl chain, which is further connected to a 1,3-propanediamine backbone. Its unique structure allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(dimethylamino)ethyl)-1,3-propanediamine typically involves the reaction of 1,3-propanediamine with 2-(dimethylamino)ethyl chloride. This reaction is usually carried out in the presence of a base, such as sodium hydroxide, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like ethanol or methanol and are conducted at elevated temperatures to ensure complete conversion of the reactants.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes, which allow for better control over reaction conditions and higher yields. These methods often involve the use of automated reactors and advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-(dimethylamino)ethyl)-1,3-propanediamine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding amine oxides.

    Reduction: It can be reduced to form secondary or tertiary amines.

    Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like halides, thiols, and amines can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield amine oxides, while reduction can produce secondary or tertiary amines. Substitution reactions can lead to a variety of functionalized derivatives.

Scientific Research Applications

N-(2-(dimethylamino)ethyl)-1,3-propanediamine has numerous applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: This compound is employed in the modification of biomolecules and the development of novel drug delivery systems.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting the central nervous system.

    Industry: It is used in the production of specialty chemicals, surfactants, and corrosion inhibitors.

Comparison with Similar Compounds

N-(2-(dimethylamino)ethyl)-1,3-propanediamine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its versatile reactivity and wide range of applications across different fields of science and industry.

Properties

IUPAC Name

N'-[2-(dimethylamino)ethyl]propane-1,3-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H19N3/c1-10(2)7-6-9-5-3-4-8/h9H,3-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDODLJWYWDHQFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNCCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H19N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71326-24-4
Record name {2-[(3-aminopropyl)amino]ethyl}dimethylamine
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